3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide is a chemical compound characterized by the molecular formula and a molecular weight of approximately 185.1441 g/mol. This compound is notable for its potential applications in scientific research, particularly in the synthesis of complex heterocyclic compounds and as an enzyme inhibitor in biochemical pathways.
This compound falls under the category of hydrazine derivatives, which are known for their diverse biological activities. It is primarily synthesized through reactions involving triazine compounds and hydrazine derivatives, making it a relevant subject of study in organic chemistry and pharmaceuticals.
The synthesis of 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide typically involves the following methods:
The reaction conditions often require controlled temperatures and solvent systems that facilitate the interaction between hydrazine and triazine derivatives. The purification of the product may involve recrystallization techniques to ensure high purity levels.
The molecular structure of 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide can be represented as follows:
The structure features a triazine ring with hydrazine functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C4H7N7O2 |
| Molecular Weight | 185.15 g/mol |
| InChI | InChI=1S/C4H7N7O2/c5-8... |
| Canonical SMILES | C1(=NN=C(NC1=O)NN)C(=O)NN |
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide participates in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize other derivatives.
The mechanism of action for 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide involves its interaction with various molecular targets:
The physical properties include:
Chemical properties include:
3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide has several scientific uses:
This compound exemplifies the intricate relationship between chemical structure and biological function, making it a significant subject for ongoing research in medicinal chemistry and biochemistry.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: